molecular formula C11H19NO4 B565023 (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester CAS No. 186508-94-1

(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester

Cat. No. B565023
M. Wt: 229.276
InChI Key: NQTYMGFSEOSJKM-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester” is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 . It is an intermediate in the preparation of Atorvastatin 10-Trans .


Physical And Chemical Properties Analysis

This compound is a solid and is soluble in dichloromethane . It should be stored at -20° C .

Scientific Research Applications

Biocatalytic Reduction in Synthesis

A study by Wolberg, Hummel, and Müller (2001) outlines a stereoselective chemoenzymatic synthesis process that produces all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxy-hexanoate, a compound closely related to the requested chemical. This process is significant for synthesizing versatile 1,3-diol building blocks, demonstrating the utility of such esters in creating complex organic molecules with high enantiopurity and regioselectivity (Wolberg, Hummel, & Müller, 2001).

Synthesis of Chiral Precursors for Statins

Gong et al. (2017) identified a robust carbonyl reductase from Lactobacillus brevis that shows high activity and excellent diastereoselectivity toward synthesizing chiral diols, specifically t-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate. This chiral diol is an advanced precursor for atorvastatin, a widely used cholesterol-lowering drug. The engineered biocatalyst demonstrated significant potential for practical synthesis, highlighting the importance of (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester and its derivatives in pharmaceutical manufacturing (Gong et al., 2017).

Whole Cell Biosynthesis in Organic Solvents

Liu et al. (2018) explored the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a compound structurally similar to the requested chemical, using carbonyl reductase in organic solvents. The study demonstrated enhanced biotransformation processes in non-aqueous environments, suggesting the versatility of such ester compounds in biocatalytic reactions and their potential in industrial applications for producing high-value chiral intermediates (Liu et al., 2018).

properties

IUPAC Name

tert-butyl (3S,5R)-6-cyano-3,5-dihydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTYMGFSEOSJKM-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C[C@@H](CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675780
Record name tert-Butyl (3S,5R)-6-cyano-3,5-dihydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester

CAS RN

186508-94-1
Record name tert-Butyl (3S,5R)-6-cyano-3,5-dihydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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